Fadolmidine hydrochloride
Overview
Description
Fadolmidine hydrochloride is a potent alpha2-adrenoceptor agonist known for its analgesic properties. It is primarily used in research settings to explore its potential as a non-opioid analgesic, particularly for spinal and epidural administration. The compound has shown promise in providing long-lasting pain relief with minimal cardiovascular side effects compared to other alpha2-adrenoceptor agonists like clonidine .
Mechanism of Action
Target of Action
Fadolmidine hydrochloride, also known as Fadolmidine HCl, is an alpha2-adrenoceptor agonist . It displays high affinity and full agonist efficacy at all three human alpha2-adrenoceptor subtypes (A, B, and C) . These receptors are distributed throughout the central nervous system and peripheral tissues .
Biochemical Pathways
The alpha2-adrenoceptors, which are the primary targets of this compound, are involved in various physiological functions such as arousal, attention, nociception, cardiovascular, and activation of the peripheral sympathetic and parasympathetic systems . The interaction of this compound with these receptors affects these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of this compound involves its administration through intrathecal or epidural injections . The compound produces a dose-dependent and equipotent maximal antinociception after intrathecal bolus injection . The duration of action of this compound is more long-lasting . During the intrathecal infusion, this compound achieves a good analgesic effect without evoking cardiovascular side effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to spread from the site of administration at the lumbar level into the periphery and/or the brain can affect its systemic effect profile . This ability can also influence the concentrations of the compound in the side of action .
Biochemical Analysis
Biochemical Properties
Fadolmidine Hydrochloride plays a significant role in biochemical reactions. It interacts with alpha2-adrenoceptor subtypes (A, B, and C), displaying high affinity and full agonist efficacy . The nature of these interactions involves the binding of this compound to these receptors, which can influence various biochemical processes.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with alpha2-adrenoceptor subtypes, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with alpha2-adrenoceptor subtypes. It exerts its effects at the molecular level, potentially causing changes in gene expression and influencing enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to provide long-term antinociception when administered intrathecally . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, it has been shown to produce dose-dependent and equipotent maximal antinociception after intrathecal bolus injection
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fadolmidine hydrochloride involves the creation of various esters that release the active compound through enzymatic hydrolysis in human serum. The process typically includes the following steps:
Formation of Intermediate Esters: The initial step involves the synthesis of intermediate esters, which are potential ophthalmic prodrugs.
Enzymatic Hydrolysis: These esters undergo enzymatic hydrolysis to release this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis process likely involves standard pharmaceutical manufacturing techniques, including precise control of reaction conditions and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Fadolmidine hydrochloride primarily undergoes the following types of reactions:
Reduction: Reduction reactions are possible, but detailed information on reagents and conditions is limited.
Substitution: Substitution reactions involving this compound are not extensively studied.
Common Reagents and Conditions: The common reagents and conditions for these reactions are not well-documented in the literature. standard organic chemistry reagents and conditions are likely applicable.
Major Products Formed: The major products formed from these reactions are not extensively detailed in the available literature.
Scientific Research Applications
Fadolmidine hydrochloride has several scientific research applications, including:
Analgesic Research: It is extensively studied for its analgesic properties, particularly in spinal and epidural administration
Veterinary Medicine: The compound has shown promise in providing long-lasting pain relief in veterinary settings.
Sedation and Anesthesia: this compound is used as an adjunct in anesthesia due to its sedative properties without significant cardiovascular side effects.
Cardiovascular Research: Its impact on the cardiovascular system is studied, particularly its ability to provide analgesia without causing pronounced hypotension and bradycardia.
Comparison with Similar Compounds
Biological Activity
Fadolmidine hydrochloride is a novel α2-adrenoceptor agonist that has garnered attention for its potential applications in pain management, particularly as an adjuvant in regional anesthesia. This article delves into the biological activity of fadolmidine, supported by various studies, case reports, and data tables to provide a comprehensive overview of its pharmacological profile.
Fadolmidine exhibits high affinity and full agonist efficacy at all three human alpha2-adrenoceptor subtypes (A, B, and C). In vitro studies demonstrated effective EC50 values of 0.4 nM for alpha2A, 4.9 nM for alpha2B, and 0.5 nM for alpha2C receptors in transfected CHO cells . Additionally, it acts as a full agonist at the alpha1-adrenoceptors with EC50 values of 22 nM (alpha1A) and 3.4 nM (alpha1B) in human LNCaP and HEK cells, respectively .
In Vitro Studies
Fadolmidine's pharmacological profile was characterized through various assays:
- Alpha2-Adrenoceptor Agonism : Fadolmidine inhibited electrically evoked contractions in rat vas deferens with an EC50 value of 6.4 nM, confirming its action on presynaptic alpha2D-adrenoceptors .
- Antinociceptive Effects : In studies involving intrathecal administration alongside bupivacaine, fadolmidine significantly enhanced sensory-motor block and antinociceptive effects without causing hypotension .
In Vivo Studies
In vivo experiments further elucidated fadolmidine's effects:
- Tachycardia Inhibition : Fadolmidine effectively inhibited electrically induced tachycardia in pithed rats and increased mean arterial pressure in anesthetized rats .
- Sedation and CNS Effects : Compared to dexmedetomidine, fadolmidine exhibited weaker central nervous system-mediated effects such as mydriasis and sedation, likely due to limited blood-brain barrier penetration .
Case Studies and Clinical Trials
Fadolmidine has undergone various clinical evaluations:
- Phase I Clinical Trial : A study assessed the safety and efficacy of intrathecal fadolmidine in postoperative pain management. Results indicated moderate reductions in pain response without significant sedation or adverse effects .
- Adjuvant Role with Bupivacaine : In animal models, the combination of intrathecal fadolmidine with bupivacaine showed synergistic effects on antinociception and prolonged motor block duration without hypotensive episodes .
Data Tables
The following table summarizes key pharmacological data for fadolmidine:
Properties
IUPAC Name |
3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11;/h3-4,6-8,10,16H,1-2,5H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKZVKWXOWICFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940450 | |
Record name | 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189353-32-0 | |
Record name | Fadolmidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189353320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FADOLMIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3709T25V6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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